molecular formula C12H14N2OS2 B12255310 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide

Cat. No.: B12255310
M. Wt: 266.4 g/mol
InChI Key: GVDUJZRNEPPCCM-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-propylacetamide is a benzothiazole-derived acetamide featuring a sulfanyl linkage and an N-propyl chain. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . The sulfanyl group enhances stability and may facilitate interactions with biological targets, while the propyl chain influences lipophilicity and solubility.

Properties

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide

InChI

InChI=1S/C12H14N2OS2/c1-2-7-13-11(15)8-16-12-14-9-5-3-4-6-10(9)17-12/h3-6H,2,7-8H2,1H3,(H,13,15)

InChI Key

GVDUJZRNEPPCCM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide typically involves the reaction of 2-mercaptobenzothiazole with propylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through modulation of GABA (gamma-aminobutyric acid) receptors and inhibition of voltage-gated sodium channels. Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of key enzymes involved in pathogen metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Benzothiazole vs. Thiazole Derivatives
  • Target Compound : Contains a benzothiazole ring fused to a benzene moiety, enabling π-π stacking interactions. The sulfanyl group bridges the benzothiazole and acetamide.
  • Thiazole Analogs: Compounds like 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replace benzothiazole with a simpler thiazole ring.
Substituent Effects
  • Halogenated Derivatives : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () includes electron-withdrawing Cl groups, which may enhance electronic interactions but reduce solubility.
  • Ethoxy-Substituted Benzothiazole : 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide (CAS 794538-56-0, ) features a 6-ethoxy group, increasing steric bulk and lipophilicity compared to the unsubstituted benzothiazole in the target compound .
Crystal Packing
  • Dihedral Angles : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings are twisted at 79.7°, affecting molecular packing and stability via N–H···N hydrogen bonds .

Physicochemical Properties

Property Target Compound (Hypothetical) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-[(6-Ethoxybenzothiazol-2-yl)sulfanyl]-N-propylacetamide
Molecular Weight ~280 g/mol 295.2 g/mol 310.4 g/mol
Water Solubility (pH 7.4) Moderate (predicted) Not reported 7.2 µg/mL
LogP (Lipophilicity) ~2.5 (estimated) Higher (Cl substituents) Higher (ethoxy group)
  • Solubility : The ethoxy-substituted analog () has low aqueous solubility (7.2 µg/mL), suggesting that the target compound’s simpler structure may improve solubility slightly .
  • Lipophilicity : Halogenation (Cl) and ethoxy groups increase LogP, whereas the target compound’s N-propyl chain balances hydrophobicity.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide have been evaluated against various cancer cell lines. In a study involving three human lung cancer cell lines (A549, HCC827, and NCI-H358), several benzothiazole derivatives showed promising results in inhibiting cell proliferation. The most effective compounds had IC50 values in the low micromolar range, indicating potent cytotoxic effects in 2D culture systems compared to 3D models due to better penetration and interaction with cells .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated. Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide were tested against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods, revealing effective concentrations that could be utilized for further development as antimicrobial agents .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets:

  • DNA Binding : Many benzothiazole compounds bind to DNA, particularly within the minor groove, influencing transcription and replication processes. This interaction is crucial for their antitumor activity as it can lead to apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies have shown that these compounds can inhibit specific enzymes involved in cancer progression and microbial resistance. For example, they have been reported to inhibit Kv1.3 channels, which are implicated in tumor growth and immune responses .

Study 1: Antitumor Efficacy

In vitro studies using MTS cytotoxicity assays demonstrated that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide exhibited IC50 values of approximately 6.26 µM against the HCC827 cell line. This suggests a strong potential for further development as an antitumor agent .

Study 2: Antimicrobial Testing

In antimicrobial assays, derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-propylacetamide were evaluated against E. coli and S. aureus. The results indicated MIC values below 10 µg/mL for both bacterial strains, highlighting their potential as effective antimicrobial agents .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA5495.12 ± 0.45
Compound BHCC8276.26 ± 0.33
Compound CNCI-H3586.48 ± 0.11

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli10

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